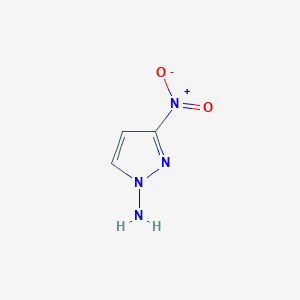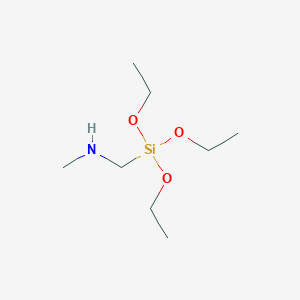
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide, also known as AMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, which makes it a potential candidate for various applications in the fields of chemistry, biology, and medicine.
Mechanism Of Action
The mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is not fully understood, but it is believed to be related to its antioxidant activity. 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is thought to scavenge free radicals and prevent oxidative damage to cells, which may explain its potential use in the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Biochemical And Physiological Effects
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its relatively simple synthesis method. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit significant antioxidant and antitumor activity, making it a potential candidate for various applications in scientific research. However, one of the limitations of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the study of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide. One direction is to further investigate its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its antitumor activity and its potential use in cancer treatment. Moreover, further studies are needed to determine the mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide and its potential use as an antibacterial and antifungal agent. Additionally, the synthesis of new derivatives of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide may lead to the discovery of compounds with improved properties and efficacy.
Synthesis Methods
The synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide can be achieved through several methods, including the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. Another synthesis method involves the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate. Both methods result in the formation of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide as a white crystalline solid.
Scientific Research Applications
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to possess antitumor activity, making it a promising candidate for cancer treatment. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been studied for its potential use as an antibacterial and antifungal agent, as well as a precursor for the synthesis of other heterocyclic compounds.
properties
CAS RN |
152569-02-3 |
|---|---|
Product Name |
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide |
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-6-methyl-1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-4-3-9-6(8)5(2-7)10(4)11/h3H,1H3,(H2,8,9) |
InChI Key |
SKYYYLVWSXOLLZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Canonical SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)



![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)



![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)


